molecular formula C23H30N2O3S B10977400 N-[6-tert-butyl-3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethylfuran-3-carboxamide

N-[6-tert-butyl-3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B10977400
M. Wt: 414.6 g/mol
InChI Key: YWPOUIMMJDAUTH-UHFFFAOYSA-N
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Description

N-[3-(CYCLOPROPYLCARBAMOYL)-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyclopropylcarbamoyl group, a tetrahydrobenzothiophene ring, and a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(CYCLOPROPYLCARBAMOYL)-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiol and an alkene under acidic conditions.

    Introduction of the Cyclopropylcarbamoyl Group: This step typically involves the reaction of the tetrahydrobenzothiophene intermediate with a cyclopropyl isocyanate in the presence of a base.

    Attachment of the Dimethylfuran Moiety: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(CYCLOPROPYLCARBAMOYL)-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced tetrahydrobenzothiophene derivatives

    Substitution: Alkylated furan derivatives

Scientific Research Applications

N-[3-(CYCLOPROPYLCARBAMOYL)-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of N-[3-(CYCLOPROPYLCARBAMOYL)-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[3-(CYCLOPROPYLCARBAMOYL)-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE can be compared with other similar compounds, such as:

    N-[3-(CYCLOPROPYLCARBAMOYL)-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE: This compound shares a similar core structure but differs in the substituents attached to the furan ring.

    N-[3-(CYCLOPROPYLCARBAMOYL)-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE: This compound has a similar tetrahydrobenzothiophene core but features different functional groups, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

N-[6-tert-butyl-3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-12-10-17(13(2)28-12)20(26)25-22-19(21(27)24-15-7-8-15)16-9-6-14(23(3,4)5)11-18(16)29-22/h10,14-15H,6-9,11H2,1-5H3,(H,24,27)(H,25,26)

InChI Key

YWPOUIMMJDAUTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)NC4CC4

Origin of Product

United States

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